

# Inavolisib in Xenograft Mouse Models of Breast Cancer: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, which is frequently mutated in breast cancer.[1][2] A key feature of inavolisib is its dual mechanism of action: it not only inhibits the kinase activity of PI3Kα but also promotes the degradation of the mutated p110α protein.[1] This targeted degradation leads to sustained pathway inhibition. Preclinical studies utilizing xenograft mouse models have been instrumental in characterizing the in vivo efficacy and mechanism of action of inavolisib, both as a single agent and in combination with other standard-of-care therapies for breast cancer. These models have demonstrated that inavolisib can lead to tumor regression and effectively inhibit the PI3K/AKT/mTOR signaling pathway.[3]

This document provides a summary of the quantitative data from these preclinical studies, detailed protocols for the application of **inavolisib** in xenograft models, and visualizations of the relevant biological pathways and experimental workflows.

### **Data Presentation**

The following tables summarize the in vivo efficacy of **inavolisib** in various breast cancer xenograft models.



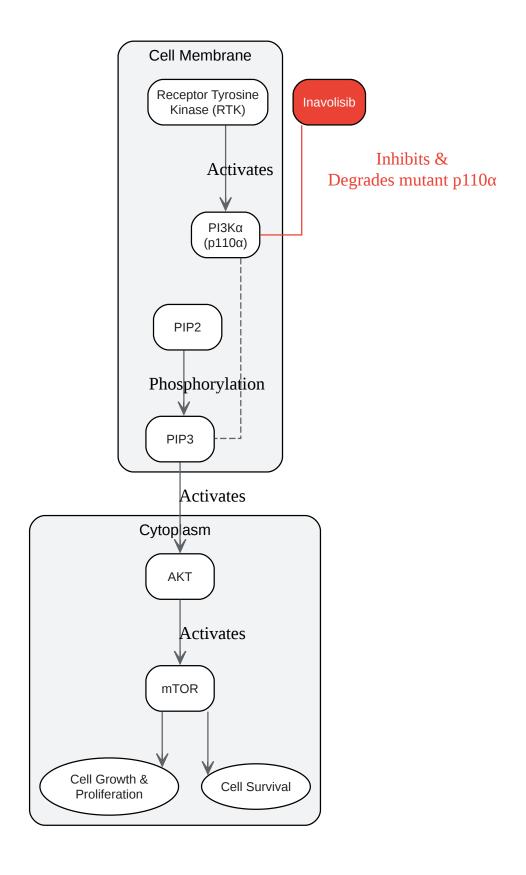
Table 1: Single Agent and Combination Therapy Efficacy of **Inavolisib** in a PIK3CA-Mutant Breast Cancer Xenograft Model

Xenograft Model	Treatment Group	Dosage	Mean Tumor Growth Inhibition (TGI)	Reference
MCF-7 (PIK3CA-mutant)	Inavolisib + Palbociclib + Fulvestrant	25 mg/kg + 50 mg/kg + 200 mg/kg	106%	[3]
HCC1954 (PIK3CA H1047R)	Inavolisib	50 mg/kg (single dose)	Depletion of p110α protein expression for up to 8 hours	[3]
KPL-4 (HER2+, PIK3CA H1047R)	Inavolisib + T- DM1	Not specified	Enhanced activity compared to single agents	[3]

# Signaling Pathway and Experimental Workflow PI3K/Akt/mTOR Signaling Pathway Inhibition by Inavolisib

**Inavolisib** targets the PI3K $\alpha$  isoform, a critical component of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ , lead to the constitutive activation of this pathway, driving tumorigenesis. **Inavolisib**'s inhibition of PI3K $\alpha$  blocks the conversion of PIP2 to PIP3, thereby preventing the activation of AKT and downstream effectors like mTOR.





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**Caption: Inavolisib** inhibits the PI3K/Akt/mTOR signaling pathway.



# General Experimental Workflow for Inavolisib Efficacy Studies in Xenograft Models

The following diagram outlines a typical workflow for assessing the efficacy of **inavolisib** in breast cancer xenograft mouse models.



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Caption: Workflow for inavolisib xenograft studies.

# **Experimental Protocols**

The following are generalized protocols for conducting **inavolisib** efficacy studies in breast cancer xenograft models, based on commonly reported methodologies.

# Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)

#### Materials:

- PIK3CA-mutant human breast cancer cell lines (e.g., MCF-7, KPL-4, HCC1954)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
- Sterile syringes and needles



#### Procedure:

- Cell Culture: Culture breast cancer cells according to standard protocols to achieve a sufficient number of cells for implantation.
- Cell Preparation: On the day of implantation, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel. Perform a cell count and viability assessment.
- Implantation: Subcutaneously inject the cell suspension (typically 1 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells in a volume of 100-200  $\mu$ L) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

# **Protocol 2: Inavolisib Formulation and Administration**

#### Materials:

- Inavolisib (GDC-0077) powder
- Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile water or corn oil)
- · Oral gavage needles

#### Procedure:

- Formulation Preparation: Prepare the inavolisib formulation. A reported formulation involves
  dissolving inavolisib in a vehicle suitable for oral administration. For example, a stock
  solution in DMSO can be diluted with PEG300, Tween 80, and water. The final concentration
  should be calculated based on the desired dosage and the average weight of the mice.
- Administration: Administer inavolisib or the vehicle control to the mice via oral gavage. A
  typical dosage used in preclinical studies is 25 mg/kg, administered daily.



• Treatment Duration: Continue treatment for a specified period, as defined by the study design, or until the tumors in the control group reach a predetermined endpoint size.

# **Protocol 3: Efficacy Evaluation and Data Analysis**

#### Procedure:

- Tumor Measurement: Continue to measure tumor volumes and body weights of the mice regularly throughout the treatment period.
- Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration of treatment.
- Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100%.
- Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
- Pharmacodynamic Analysis (Optional): Tumors can be harvested at the end of the study for analysis of downstream signaling pathway modulation (e.g., levels of phosphorylated AKT and S6) by methods such as western blotting or immunohistochemistry.

# Conclusion

Xenograft mouse models of breast cancer are a critical tool in the preclinical evaluation of targeted therapies like **inavolisib**. The data from these models have demonstrated the potent anti-tumor activity of **inavolisib**, particularly in PIK3CA-mutated contexts, and have provided a strong rationale for its clinical development. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate the efficacy and mechanism of action of **inavolisib** and other novel anti-cancer agents.



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